Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H11BrN2O2 . It is recognized as a significant compound in medicinal chemistry due to its wide range of applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives, including Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate include a density of 1.6±0.1 g/cm3 . The compound has a molecular weight of 283.12 .Scientific Research Applications
Synthesis of Novel Compounds
- Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives have been synthesized and utilized as intermediates in the creation of complex molecular structures. These derivatives play a critical role in the construction of heterocyclic compounds which are pivotal in medicinal chemistry due to their diverse biological activities. For instance, derivatives of this compound have been employed in the synthesis of thiazolopyrimidines, pyrrolothiazolopyrimidines, and triazolopyrrolothiazolopyrimidines, showcasing their versatility in the synthesis of new chemical entities (Abu‐Hashem, Youssef, & Hussein, 2011).
Biological Activities
- Various synthesized derivatives of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate have been evaluated for their biological activities, including antimicrobial and antitumor activities. This demonstrates the potential of these compounds in contributing to the development of new therapeutic agents. For example, certain synthesized compounds have shown promising antimicrobial activity against Staphylococcus aureus, indicating their potential as novel antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Mechanistic Studies
- The compound has also been used in mechanistic studies to understand its reactivity and interaction with various reagents, leading to the formation of new heterocyclic systems. These studies provide insights into the chemical behavior of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate and its potential for creating diverse molecular architectures (Farag, Kheder, & Mabkhot, 2008).
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine core, to which this compound belongs, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of antituberculosis agents and have shown anti-proliferative activity against S. pneumoniae .
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues can exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been associated with the treatment of tuberculosis, suggesting they may interact with biochemical pathways related to this disease .
Pharmacokinetics
Some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Future Directions
Imidazo[1,2-a]pyridine derivatives, including Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that these compounds may continue to be a focus of research in the future, particularly in the development of new drugs for the treatment of diseases such as tuberculosis .
properties
IUPAC Name |
ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-8(12)7(2)4-10(14)13-9/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYZFJNFCVMAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C(=CC2=N1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649978 | |
Record name | Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
907945-87-3 | |
Record name | Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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